molecular formula C9H4BrCl2NS B1445547 2-Bromo-4-(3,4-dichlorophenyl)thiazole CAS No. 412923-60-5

2-Bromo-4-(3,4-dichlorophenyl)thiazole

Cat. No. B1445547
M. Wt: 309.01 g/mol
InChI Key: XHDJPQSBEIJGLG-UHFFFAOYSA-N
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Description

“2-Bromo-4-(3,4-dichlorophenyl)thiazole” is a compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Bromo-4-(3,4-dichlorophenyl)thiazole”, often involves the reaction of bromo or chloro compounds with thiourea or substituted thioamides . The resulting compounds are then evaluated for their biological activities .


Molecular Structure Analysis

Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions, may affect the therapeutic outcome of substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

  • Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
  • The methods of application or experimental procedures vary depending on the specific application. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
  • The outcomes of these studies can include a range of data, such as the compound’s efficacy in treating a particular condition, its toxicity, and any side effects .

Antimicrobial and Antifungal Applications

  • A series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . These newly synthesized compounds were screened for their antifungal and antibacterial activities .
  • The methods of application or experimental procedures involve the synthesis of the thiazole derivatives, followed by testing their antimicrobial and antifungal activities using standard assays .
  • The outcomes of these studies include data on the compounds’ effectiveness against various microbial and fungal species .

Drug Development

  • Thiazole is a key component in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
  • The methods of application or experimental procedures in drug development often involve the synthesis of the thiazole-containing compound, followed by extensive testing in preclinical and clinical trials .
  • The outcomes of these studies can include data on the drug’s efficacy, its pharmacokinetics and pharmacodynamics, its toxicity, and any side effects .

Future Directions

The future directions for “2-Bromo-4-(3,4-dichlorophenyl)thiazole” could involve further exploration of its biological activities and potential applications in medicine. There is a need for novel and effective therapeutic strategies to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . Therefore, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and its molecular structures were confirmed by physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .

properties

IUPAC Name

2-bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2NS/c10-9-13-8(4-14-9)5-1-2-6(11)7(12)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDJPQSBEIJGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743576
Record name 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,4-dichlorophenyl)thiazole

CAS RN

412923-60-5
Record name 2-Bromo-4-(3,4-dichlorophenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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